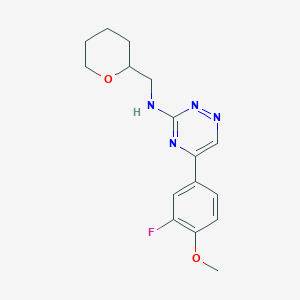
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol is an organic compound with a complex structure that includes a nitrophenyl group, a triple bond, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a nitrophenylacetylene derivative followed by hydroxylation. The reaction conditions often require the use of strong bases like sodium hydride (NaH) and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or ruthenium complexes may be employed to improve the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-dione.
Reduction: Formation of 4-Methyl-1-(3-aminophenyl)pent-2-yne-1,4-diol.
Substitution: Formation of various substituted nitrophenyl derivatives.
Scientific Research Applications
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(4-nitrophenyl)pent-2-yne-1,4-diol
- 4-Methyl-1-(2-nitrophenyl)pent-2-yne-1,4-diol
- 4-Methyl-1-(3-aminophenyl)pent-2-yne-1,4-diol
Uniqueness
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHOBUEIOXYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B5970869.png)
![2-METHOXY-4-({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)PHENYL METHYL ETHER](/img/structure/B5970880.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)
![7-(2-hydroxyethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5970889.png)


![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-ol](/img/structure/B5970905.png)
![7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
![{1-[(4-Methylphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B5970919.png)
![(5E)-1-(3-bromophenyl)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5970925.png)
![2-[4-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenyl]-5-fluoro-4-methyl-1H-pyrimidin-6-one](/img/structure/B5970934.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxy-1-methylethyl)acetamide](/img/structure/B5970944.png)
![2-METHYL-N-[(PYRIDIN-3-YL)METHYL]FURAN-3-CARBOXAMIDE](/img/structure/B5970954.png)

